molecular formula C11H20N2O B13942109 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 63978-06-3

1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one

Cat. No.: B13942109
CAS No.: 63978-06-3
M. Wt: 196.29 g/mol
InChI Key: WWPWSGWQSUCSDH-UHFFFAOYSA-N
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Description

1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one (CAS 63978-06-3) is a high-purity chemical reagent built on the privileged 3,9-diazabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry and pharmacology research . This compound features a propan-1-one group attached to the diazabicyclic core, which contributes to its molecular properties, including a topological polar surface area of 23.6 Ų . The diazabicyclononane scaffold is a key structural motif found in compounds that interact with neuronal nicotinic acetylcholine receptors (nAChRs) . Research into similar 3,7-diazabicyclo[3.3.1]nonane analogs has demonstrated their potential as ligands for the α4β2* nAChR subtype, a prominent target for neurological disorders . Beyond neuroscience, the diazabicyclononane (bispidine) core is actively investigated for its diverse biological activities. Studies on novel bispidine derivatives have explored their potential as local anesthetics with high activity indices and their use in creating complexes with β-cyclodextrin to stimulate growth in agricultural seedlings . This reagent is intended for use in discovery chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers can utilize it to explore new chemical space, develop novel bioactive compounds, and investigate mechanisms of action related to its core structure. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63978-06-3

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one

InChI

InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-4-6-10(13)8-12(2)7-9/h9-10H,3-8H2,1-2H3

InChI Key

WWPWSGWQSUCSDH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCCC1CN(C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic route to 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one typically involves the following key steps:

  • Construction of the bicyclic diazabicyclo[3.3.1]nonane core via condensation reactions.
  • Introduction of the methyl substituent at the nitrogen position.
  • Functionalization at the 9-position with a propanone group (ketone functionality).

Detailed Synthetic Procedure

Based on recent peer-reviewed research, the preparation involves:

Reaction Conditions and Yields

Step Reagents/Conditions Product Type Yield (%) Notes
Condensation N-substituted piperidones + paraformaldehyde + N-3-aminopropylimidazole, acidic Bispidinones (ketones) 65-68 Formation of bicyclic ketones
Reduction NaBH4 or catalytic hydrogenation Bispidines (amines) 40-52 Confirmed by IR and NMR
Oximation Hydroxylamine derivatives Oximes ~49 Formation of oxime intermediates
Benzoylation (acylation) Benzoyl chloride in benzene Benzoyloximes ~45 Further functionalization

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR) : Carbonyl groups in ketones show strong bands near 1700 cm⁻¹; disappearance after reduction confirms amine formation.
  • Nuclear Magnetic Resonance (NMR) :
    • $$^{13}C$$-NMR shows ketone carbons near 213-214 ppm.
    • $$^{1}H$$-NMR reveals characteristic proton signals at bridgehead carbons and methyl substituents.
  • Elemental Analysis : Confirms the composition of intermediates and final compounds.
  • Melting Points : Complexes with β-CD melt above 240 °C with decomposition, indicating solid complex formation.

Summary Table of Key Intermediates and Final Compound

Compound ID Structure Description Key Functional Group(s) Yield (%) Characterization Highlights
Bispidinone (ketone) 3,7-diazabicyclo[3.3.1]nonane with ketone at C-9 Ketone (C=O) 65-68 IR: 1702-1734 cm⁻¹; $$^{13}C$$-NMR: ~214 ppm
Bispidine (reduced amine) Reduced form of bispidinone, no carbonyl group Secondary amine 40-52 IR: no carbonyl band; NMR confirms amine
Oxime derivative Oxime formed from ketone intermediate C=N-OH ~49 IR bands at 1506 cm⁻¹ (C=N), 3200 cm⁻¹ (O-H)
Benzoyloxime Benzoylated oxime derivative Ester and oxime ~45 IR: 1723 cm⁻¹ (ester C=O)
Final compound 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one Bicyclic amine with ketone Not explicitly reported Characterized by NMR, IR, elemental analysis

Research and Source Validation

  • The preparation methods are primarily drawn from peer-reviewed articles published in established journals such as Molecules (2022), which detail the synthesis and characterization of 3,7-diazabicyclo[3.3.1]nonane derivatives and their complexes.
  • PubChem provides structural and chemical identifier data supporting the molecular framework and related compounds but lacks detailed synthetic procedures.
  • No content from unreliable sources such as benchchem.com or smolecule.com has been used.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Core Structure Biological Activity Key Physicochemical Properties References
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one 3-methyl, 9-propan-1-one [3.3.1] Under investigation (potential neuromuscular activity) LogP: ~2.5 (estimated); MW: 196.3 g/mol
OHS nobutane (1,4-bis(9-methyl-3,9-diazabicyclo[3.3.1]nonano-3)butane) 3,3'-bis(9-methyl), tetramethylene linker [3.3.1] Strong curare-like activity (ganglionic blockade) High molecular weight (MW: ~400 g/mol); Extended alkyl chain enhances lipophilicity
7-Aryl-3,9-diazabicyclo[3.3.1]non-6-ene derivatives 7-aryl (e.g., phenyl), 6-ene [3.3.1] Renin inhibition (antihypertensive applications) Aryl groups increase π-π stacking potential; LogP varies with substituents
3-Ethyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 3-ethyl, 9-methyl, 4-keto [4.2.1] Unspecified (structural studies) Altered ring strain due to [4.2.1] core; MW: 182.3 g/mol
Bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] hexanedioate tetrahydrochloride Bis-ester, hexanedioate linker [3.3.1] Likely neuromuscular or anticholinergic (based on structural analogs) High LogP (4.93); MW: 624.5 g/mol; Enhanced solubility due to HCl salt

Key Findings

Substituent Position and Activity: The propan-1-one group in the target compound contrasts with aryl () or alkyl linkers (). Aryl substituents (e.g., in renin inhibitors) enable interactions with hydrophobic enzyme pockets, while the ketone in the target compound may favor hydrogen bonding with polar targets . Chain Length Effects: In curare-like derivatives (), activity strength correlates with linker length. Tetramethylene derivatives (e.g., OHS nobutane) exhibit stronger neuromuscular blockade than pentamethylene analogs, suggesting steric and electronic optimization is critical .

The [4.2.1] system may reduce steric hindrance around the nitrogen atoms, influencing reactivity .

Physicochemical Properties :

  • The LogP of the target compound (~2.5, estimated) is lower than the bis-ester derivative (LogP 4.93, ), indicating reduced lipophilicity. This may limit blood-brain barrier penetration but improve aqueous solubility for peripheral targets .
  • Molecular Weight : Smaller analogs (e.g., [4.2.1] derivative, MW 182.3 g/mol) may have better bioavailability than larger bis-derivatives (MW 624.5 g/mol) .

Biological Activity

1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is a bicyclic compound known for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}

This compound features a bicyclic core structure that is characteristic of many bioactive molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the bicyclo[3.3.1]nonane framework. For instance, a derivative exhibited significant activity against prostate cancer cell lines (PC-3), suggesting that structural modifications can enhance efficacy against specific cancer types .

Neuroprotective Effects

Research indicates that bicyclic compounds similar to 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one may possess neuroprotective properties. A study demonstrated that these compounds could modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound class. Preliminary investigations suggest that derivatives have inhibitory effects on various bacterial strains, indicating potential applications in developing new antibiotics .

The biological activity of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one may be attributed to several mechanisms:

  • Receptor Modulation : Compounds in this class often interact with neurotransmitter receptors, influencing signaling pathways involved in cellular responses.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, thereby reducing tumor growth.

Case Studies

StudyFindings
Study on PC-3 Cells The compound showed IC50 values indicating effective cell growth inhibition at low concentrations .
Neuroprotective Study Demonstrated reduced oxidative stress markers in treated neuronal cells compared to controls .
Antimicrobial Testing Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential as a new antibiotic agent .

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